2,4-Diaminobutanoic acid hydrochloride
CAS No.: 19391-83-4
Cat. No.: VC21098785
Molecular Formula: C4H11ClN2O2
Molecular Weight: 154.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19391-83-4 |
---|---|
Molecular Formula | C4H11ClN2O2 |
Molecular Weight | 154.59 g/mol |
IUPAC Name | 2,4-diaminobutanoic acid;hydrochloride |
Standard InChI | InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H |
Standard InChI Key | BFPDKDOFOZVSLY-UHFFFAOYSA-N |
SMILES | C(CN)C(C(=O)O)N.Cl |
Canonical SMILES | C(CN)C(C(=O)O)N.Cl |
Introduction
Chemical Structure and Properties
2,4-Diaminobutanoic acid (DAB) is an alpha amino acid characterized by two amino groups attached to a four-carbon butanoic acid backbone - one at the alpha (C2) position and another at the delta (C4) position. The hydrochloride salt forms (mono- and di-) are commonly used in research due to their improved stability and solubility compared to the free base.
Basic Chemical Information
Property | Value |
---|---|
Molecular Formula (Free Base) | C₄H₁₀N₂O₂ |
Molecular Formula (Dihydrochloride) | C₄H₁₂Cl₂N₂O₂ |
Molecular Weight (Free Base) | 118.134 g/mol |
Molecular Weight (Dihydrochloride) | 191.052 g/mol |
CAS Number (Free Base) | 305-62-4 |
CAS Number (L-form Dihydrochloride) | 1883-09-6 |
IUPAC Name | 2,4-diaminobutanoic acid |
Common Synonyms | 2,4-diaminobutyric acid, DAB, Daba |
The structure features a carboxylic acid group and two amino groups, making it a highly polar molecule with multiple ionizable sites .
Physical Properties
The physical properties of 2,4-diaminobutanoic acid and its hydrochloride salts are crucial for their applications in various research fields:
Property | Value |
---|---|
Appearance | White to off-white crystalline powder |
Melting Point (Free Base) | 114 °C |
Melting Point (Dihydrochloride) | 197-200 °C (decomposition) |
Boiling Point (Predicted) | 321.0±32.0 °C at 760 mmHg |
Density | 1.2±0.1 g/cm³ |
Solubility | Soluble in water (0.5g/10mL); soluble in DMSO, chloroform, acetone |
Flash Point | 147.9±25.1 °C |
pKa (Predicted) | 2.00±0.10 |
The compound is highly hydrophilic but is described as "practically insoluble in water" in its free base form, while the hydrochloride salts exhibit improved aqueous solubility .
Stereochemistry and Isomeric Forms
2,4-Diaminobutanoic acid contains a chiral center at the alpha carbon (C2), leading to distinct stereoisomers with different biological activities and applications.
Available Forms and Their Properties
Form | CAS Number | Optical Rotation | Specific Applications |
---|---|---|---|
L-2,4-Diaminobutanoic acid dihydrochloride | 1883-09-6 | [α]₂₀ᴅ +14.5±1.5° (c=3.67% in H₂O) | Biochemical research, internal standard for amino acid analysis |
D-2,4-Diaminobutanoic acid | 26908-94-1 | Negative rotation | Research tool for comparative studies |
DL-2,4-Diaminobutanoic acid dihydrochloride | 65427-54-5 | Racemic (no net rotation) | Pharmaceutical development, metabolic pathway studies |
The L-isomer is more commonly used in biochemical research due to its natural occurrence in some biological systems, while the D-isomer serves as a valuable comparative tool .
Synthesis Methods
Several methods have been developed for the synthesis of 2,4-diaminobutanoic acid and its hydrochloride salts, each with specific advantages depending on the desired stereochemistry and purity.
Ring Opening of γ-Butyrolactone
One of the earliest methods involves the ring opening of γ-butyrolactone through a sequence of reactions:
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Bromination of γ-butyrolactone to produce 2-bromo-4-butyrolactone
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Reaction with potassium phthalimide to obtain 2-phthalimidolactone
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Opening of the lactone ring with a second molecule of potassium phthalimide
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Hydrolysis of the diphthalimido acid to yield 2,4-diaminobutyric acid dihydrochloride
This method provided excellent yields (approximately 80%) and became a foundation for many modified syntheses .
From Glutamic Acid and Asparagine
Alternative synthesis routes use naturally occurring amino acids as starting materials:
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From Glutamic Acid: Conversion to N-phthalyl derivative followed by reactions that lead to the introduction of the second amino group.
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From Asparagine: Direct dehydration by p-tosyl chloride in pyridine to produce a cyano acid, which is readily hydrolyzed to L-2,4-diaminobutyric acid under high pressure .
Via Pyrazoline Derivatives
A versatile method involves:
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Catalytic hydrogenation of ethyl pyrazoline-3-carboxylate (prepared from ethyl acrylate and diazomethane)
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Acid hydrolysis to isolate 2,4-diaminobutyric acid as the dihydrochloride in quantitative yield (m.p. = 200-1°C) .
Modern Synthetic Approaches
More recent methods have refined these classical approaches, focusing on:
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Stereoselective synthesis for higher optical purity
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Environmentally friendly reaction conditions
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Scaled-up processes for commercial production
Biological Properties and Applications
2,4-Diaminobutanoic acid hydrochloride exhibits diverse biological activities, making it valuable in multiple research domains.
Biochemical Applications
Application | Description |
---|---|
Amino Acid Analysis | Used as an internal standard for quantitative amino acid analysis in biological samples |
Metabolic Pathway Studies | Tool for investigating amino acid metabolism and protein synthesis |
Enzyme Inhibition | Inhibits GABA transaminase, producing elevated GABA levels |
Biomarker Research | Potential biomarker for the consumption of certain foods (detected in cow milk) |
The compound helps researchers understand fundamental biochemical processes, particularly those involving dibasic amino acids .
Research Area | Findings |
---|---|
Antitumor Activity | Demonstrated potent in vitro activity against human glioma cells and mouse fibrosarcoma cells |
Neurological Disorders | Used in developing treatments for neurodegenerative diseases |
Gene Therapy | Explored for potential in delivery of genetic material into cells |
Analytical Chemistry | Used in differentiation of β-N-methylamino-L-alanine from diamino acids using various analytical techniques |
The compound's antitumor activity is particularly notable, resulting from its pronounced uptake in tumor cells leading to potential cellular lysis due to osmotic reasons .
Mechanism of Cellular Effects
The biological activity of 2,4-diaminobutanoic acid hydrochloride is often attributed to:
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Competitive inhibition of amino acid transporters
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Interference with amino acid metabolism
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Disruption of osmotic balance in susceptible cells
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Modulation of specific enzyme systems, particularly those involved in neurotransmitter metabolism
Analytical Characterization
Modern analytical techniques provide detailed characterization of 2,4-diaminobutanoic acid hydrochloride, essential for research and quality control.
Spectroscopic Data
Analytical Parameter | Value |
---|---|
Exact Mass | 118.074226 |
Polar Surface Area (PSA) | 89.34000 |
LogP | -1.44 |
Index of Refraction | 1.514 |
Vapor Pressure | 0.0±1.5 mmHg at 25°C |
These parameters facilitate identification and purity assessment of the compound in research settings .
Chromatographic Methods
2,4-Diaminobutanoic acid hydrochloride can be analyzed using:
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HPLC with fluorescence detection (HPLC-FD)
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Ultra-high-performance liquid chromatography with UV detection (UHPLC-UV)
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UHPLC coupled with mass spectrometry (UHPLC-MS)
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Triple quadrupole tandem mass spectrometry (UHPLC-MS/MS)
These methods are particularly valuable for distinguishing 2,4-diaminobutanoic acid from similar compounds in complex biological matrices .
Product Form | Purity | Storage Recommendations | Typical Package Sizes |
---|---|---|---|
L-2,4-Diaminobutyric acid dihydrochloride | 98+% (may contain up to 10% monohydrochloride) | Room temperature under inert atmosphere | 1g, 5g |
DL-2,4-Diaminobutyric acid dihydrochloride | 99% | 0-8°C | 1g, 5g, 25g |
D-2,4-Diaminobutyric acid | Analytical grade | Sealed in dry conditions, 2-8°C | Various sizes |
Proper storage is essential to maintain the compound's purity and stability for research applications .
Current Research and Future Directions
Research on 2,4-diaminobutanoic acid hydrochloride continues to expand, with several promising directions:
Emerging Applications
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Plant Biology: Investigation of its potential to enhance plant growth and stress resistance, contributing to sustainable farming practices
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Diagnostic Tools: Development as a component in diagnostic assays for detecting specific biomarkers in various diseases
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Cosmetic Formulations: Exploration of potential in skin care products to promote skin health
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Food Industry: Application as a nutritional supplement to improve amino acid profiles in food products
Research Challenges
Despite its promise, several challenges remain in the full utilization of 2,4-diaminobutanoic acid hydrochloride:
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Optimization of stereoselective synthesis methods for large-scale production
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Comprehensive characterization of its biological mechanisms
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Development of targeted delivery systems for pharmaceutical applications
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Assessment of long-term safety profiles for various applications
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